molecular formula C12H15FN2O B7361444 6-fluoro-N,3,3-trimethyl-2H-indole-1-carboxamide

6-fluoro-N,3,3-trimethyl-2H-indole-1-carboxamide

Cat. No.: B7361444
M. Wt: 222.26 g/mol
InChI Key: QDHLWJCOQCPMIA-UHFFFAOYSA-N
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Description

6-fluoro-N,3,3-trimethyl-2H-indole-1-carboxamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom, three methyl groups, and a carboxamide group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N,3,3-trimethyl-2H-indole-1-carboxamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The specific steps for this compound may include:

    Formation of the Indole Core: Reacting 3,3-dimethyl-2-butanone with phenylhydrazine in the presence of an acid catalyst such as methanesulfonic acid.

    Fluorination: Introducing the fluorine atom through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Carboxamide Formation: Converting the resulting indole derivative to the carboxamide by reacting with an appropriate amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N,3,3-trimethyl-2H-indole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindoles.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl indole derivatives.

Scientific Research Applications

6-fluoro-N,3,3-trimethyl-2H-indole-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-N,3,3-trimethyl-2H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-fluoroindole: Another fluorinated indole derivative with similar biological activities.

    3,3-dimethylindole: Lacks the fluorine atom but shares the same indole core structure.

    N-methylindole: Contains a methyl group on the nitrogen, similar to the carboxamide group in the target compound.

Uniqueness

6-fluoro-N,3,3-trimethyl-2H-indole-1-carboxamide is unique due to the combination of its fluorine atom, three methyl groups, and carboxamide group. This specific arrangement can enhance its biological activity and selectivity compared to other indole derivatives .

Properties

IUPAC Name

6-fluoro-N,3,3-trimethyl-2H-indole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-12(2)7-15(11(16)14-3)10-6-8(13)4-5-9(10)12/h4-6H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHLWJCOQCPMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=C1C=CC(=C2)F)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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